molecular formula C7H6BrN3 B12457157 5-Bromo-3-(methylamino)picolinonitrile

5-Bromo-3-(methylamino)picolinonitrile

Cat. No.: B12457157
M. Wt: 212.05 g/mol
InChI Key: HGRVDUJHWHQKTQ-UHFFFAOYSA-N
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Description

5-bromo-3-(methylamino)pyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H6BrN3 It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methylamino group at the 3-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-bromo-3-(methylamino)pyridine-2-carbonitrile typically begins with commercially available 3-amino-5-bromopyridine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide or acetonitrile are commonly used, and the reactions are often heated to facilitate the substitution processes.

Industrial Production Methods: Industrial production of 5-bromo-3-(methylamino)pyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Nucleophilic Addition Reactions: The nitrile group can also participate in nucleophilic addition reactions to form various derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or water.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Various aryl or alkyl derivatives depending on the substituent introduced.

    Reduction Products: Primary amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology and Medicine:

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and methylamino groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

    5-bromo-3-(dimethylamino)pyridine-2-carbonitrile: Similar structure but with a dimethylamino group instead of a methylamino group.

    5-bromo-3-(ethylamino)pyridine-2-carbonitrile: Similar structure but with an ethylamino group instead of a methylamino group.

    5-bromo-3-(methylamino)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness: The presence of the nitrile group at the 2-position and the methylamino group at the 3-position makes 5-bromo-3-(methylamino)pyridine-2-carbonitrile unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-(methylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C7H6BrN3/c1-10-6-2-5(8)4-11-7(6)3-9/h2,4,10H,1H3

InChI Key

HGRVDUJHWHQKTQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C#N

Origin of Product

United States

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